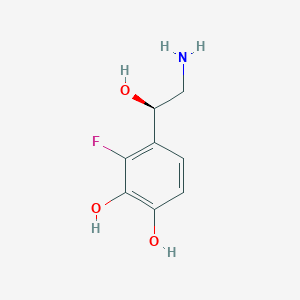

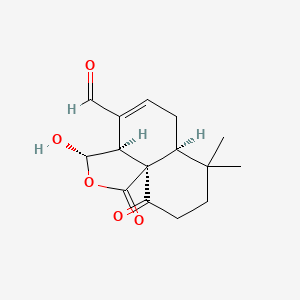

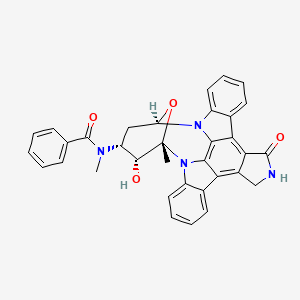

![molecular formula C22H26ClN7O3 B1245332 4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)

4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZM 253270は、非ペプチド神経キニンA受容体アンタゴニストとしての役割で知られる合成有機化合物です 。特に薬理学の分野で、その潜在的な治療用途について広く研究されています。

化学反応の分析

ZM 253270は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムが含まれます。

置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究での応用

化学: 神経キニンA受容体アンタゴニストに関する研究で、参照化合物として使用されます。

生物学: さまざまな生物学的プロセスにおける神経キニンA受容体の役割を研究するために使用されます。

医学: 特定の種類の痛みや炎症など、神経キニンA受容体を含む疾患の治療に、潜在的な治療用途があります。

産業: 神経キニンA受容体を標的とする新しい医薬品の開発に使用される可能性があります。

科学的研究の応用

Chemistry: It is used as a reference compound in studies involving neurokinin A receptor antagonists.

Biology: It is used to study the role of neurokinin A receptors in various biological processes.

Medicine: It has potential therapeutic applications in the treatment of conditions involving neurokinin A receptors, such as certain types of pain and inflammation.

Industry: It may be used in the development of new pharmaceuticals targeting neurokinin A receptors.

作用機序

ZM 253270は、神経キニンA受容体を拮抗することによりその効果を発揮します 。これは、これらの受容体に結合し、神経キニンAがその効果を発揮するのを防ぐことを意味します。関与する分子標的と経路には、神経キニンA受容体シグナル伝達経路が含まれます。これらは、痛みの知覚や炎症などのさまざまな生理学的プロセスに関与しています。

類似化合物の比較

ZM 253270は、神経キニンA受容体に対する特異的な拮抗作用においてユニークです。類似の化合物には、以下のような他の神経キニン受容体拮抗剤が含まれます。

アプレピタント: 化学療法による悪心・嘔吐の予防に使用されます。

フォサプレピタント: アプレピタントのプロドラッグであり、同様の用途があります。

ネツピタント: 悪心・嘔吐の予防に、パロノセトロンと組み合わせて使用される別の神経キニン受容体拮抗剤です。

これらの化合物は、同様の作用機序を共有していますが、その特異的な受容体標的と治療用途は異なります。

類似化合物との比較

ZM 253270 is unique in its specific antagonistic activity towards neurokinin A receptors. Similar compounds include other neurokinin receptor antagonists, such as:

Aprepitant: Used to prevent chemotherapy-induced nausea and vomiting.

Fosaprepitant: A prodrug of aprepitant with similar applications.

Netupitant: Another neurokinin receptor antagonist used in combination with palonosetron for the prevention of nausea and vomiting.

These compounds share similar mechanisms of action but differ in their specific receptor targets and therapeutic applications.

準備方法

ZM 253270の合成経路と反応条件は、パブリックドメインでは容易に入手できません。多くの合成有機化合物と同様に、これは、重要な中間体の形成と最終生成物の精製を含む一連の有機反応によって合成される可能性があります。工業的な生産方法は、通常、高収率と純度を確保するためにこれらの合成経路を最適化することを含みます。

特性

分子式 |

C22H26ClN7O3 |

|---|---|

分子量 |

471.9 g/mol |

IUPAC名 |

4-(4-chloroanilino)-2-[4-[(2Z)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |

InChI |

InChI=1S/C22H26ClN7O3/c1-13(2)30-12-17-18(21(30)32)25-22(26-19(17)24-16-6-4-15(23)5-7-16)29-10-8-28(9-11-29)20(31)14(3)27-33/h4-7,13,33H,8-12H2,1-3H3,(H,24,25,26)/b27-14- |

InChIキー |

OYOSXTKSOATNNB-VYYCAZPPSA-N |

異性体SMILES |

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)/C(=N\O)/C |

正規SMILES |

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C |

同義語 |

4-((4-chlorophenyl)amino)-5,6-dihydro-2-(4-(2-(hydroxyimino)-1-oxopropyl)-1-piperazinyl)-6-(1-methylethyl)-7H-pyrrolo(3,4-d)pyrimidin-7-one ZM 253,270 ZM 253270 ZM-253,270 ZM-253270 ZM253,270 ZM253270 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

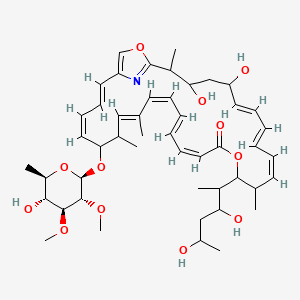

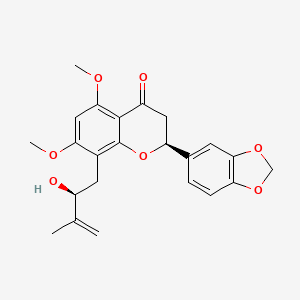

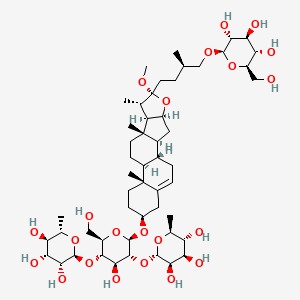

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1245254.png)

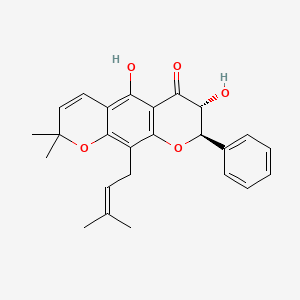

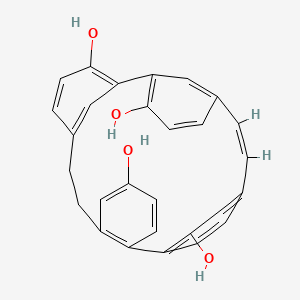

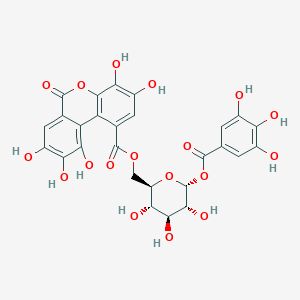

![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)

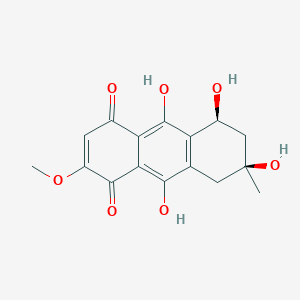

![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)